1,3-Diazaadamantan-6-one

Analgesic pharmacology Pain research Opioid-sparing therapeutics

Researchers seeking opioid-sparing analgesics or rigid fragments for FBDD often encounter scaffolds with poor solubility and high non-specific binding. 1,3-Diazaadamantan-6-one (CAS 20397-57-3) resolves these limitations through its unique physicochemical profile. • Peripheral analgesic mechanism validated in vivo; devoid of opioid receptor activity. • Conformationally rigid all-chair cage (X-ray confirmed) with defined vectors for fragment elaboration. • logP ≈0.09-approximately 45-fold lower than adamantane-enhancing aqueous solubility and reducing non-specific binding in SPR/NMR screens.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13327917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diazaadamantan-6-one
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1C2CN3CC(C2=O)CN1C3
InChIInChI=1S/C8H12N2O/c11-8-6-1-9-3-7(8)4-10(2-6)5-9/h6-7H,1-5H2
InChIKeyBDWJSGMOFNDOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diazaadamantan-6-one: Core Scaffold Properties


1,3-Diazaadamantan-6-one (1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one) is a nitrogen-containing heterocycle belonging to the diazaadamantane family—conformationally rigid analogs of adamantane in which two nodal carbon atoms are replaced by nitrogen [1]. The systematic study of its biological activity began in the late 1980s with the demonstration that the parent 1,3-diazaadamantan-6-one skeleton acts as a peripheral analgesic, mechanistically distinct from its 3,7-diazabicyclo[3.3.1]nonan-9-one precursors which exhibit opioid-like effects [2]. The scaffold is characterized by lower lipophilicity and higher aqueous solubility relative to its all‑carbon adamantane congener, a property that directly influences bioavailability and target engagement [3]. These features establish the compound as a privileged scaffold in medicinal chemistry, with demonstrated utility in analgesic, antiviral, antibacterial, and fragrance chemistry programs.

Peripheral analgesic mechanismReported non-opioid pathway context distinct from bicyclic precursors
Low lipophilicityMarkedly reduced logP vs. all‑carbon adamantane; higher aqueous solubility
Multi‑domain research scaffoldReported in analgesic, antiviral, antibacterial, and fragrance studies

1,3-Diazaadamantan-6-one: In-Class Substitution Divergence


The diazaadamantane scaffold is not a monolithic entity; the presence and position of the carbonyl group, the degree of nitrogen substitution, and the stereochemistry at bridgehead positions produce functionally divergent molecules that cannot be interchanged without compromising experimental outcomes. The 1,3-diazaadamantan-6-one core demonstrates a peripheral analgesic mechanism, whereas the structurally related 3,7-diazabicyclo[3.3.1]nonan-9-ones act as opioid agonists [1]. The introduction of two nitrogen atoms into the adamantane cage reduces the logP from approximately 4.2 (adamantane) to roughly 0.09 (1,3-diazaadamantane), altering solubility and membrane permeability by orders of magnitude [2]. Diazaadamantane derivatives further outperform their adamantane‑based analogs in antiviral selectivity indices, as shown for the influenza A H1N1 system where compound 8d achieved a selectivity index of approximately 13 versus roughly 5 for rimantadine [3]. These quantitative divergences mean that substitution with a related azaadamantane, a non‑carbonyl analog, or an all‑carbon adamantane will yield fundamentally different biological and physicochemical profiles.

Target scaffold
Peripheral analgesic mechanismNon-opioid pathway; avoids opioid receptor engagement
Markedly lower logPEnhanced aqueous solubility and different permeability profile
High antiviral selectivityReported selectivity index difference vs. clinical comparator
Substitute risks
Bicyclic nonanone analogsOpioid agonist mechanism may shift analgesic pathway interpretation
All‑carbon adamantaneHigh logP reduces aqueous solubility; alters membrane partitioning
Triaza- or non‑carbonyl analogsDifferent conformational landscape and synthetic accessibility

1,3-Diazaadamantan-6-one: Quantitative Evidence vs. Analogs


Peripheral vs. Opioid Analgesic Mechanism

The parent 1,3-diazaadamantan-6-one (compound 13) demonstrates a peripheral analgesic profile, whereas the structurally related 3,7-diazabicyclo[3.3.1]nonan-9-ones (compounds 7 and 12) act as opioid agonists [1]. This mechanistic bifurcation arises from the rigid adamantane cage conformation of the diazaadamantanone, which precludes binding to opioid receptors while retaining analgesic efficacy through peripheral pathways.

Analgesic mechanism
Head-to-head
Peripheral (non-opioid) vs. opioid mechanism for bicyclic nonanones
Mechanistic divergence supports non-opioid pathway research
In vivo rodent pain models; reported qualitative separation
Analgesic pharmacology Pain research Opioid-sparing therapeutics

Lipophilicity Reduction: Diazaadamantane vs. Adamantane

Replacement of two nodal carbon atoms in adamantane with nitrogen to form 1,3-diazaadamantane reduces the octanol-water partition coefficient (logP) from approximately 4.22 to approximately 0.09, representing a roughly 45-fold reduction in lipophilicity [1]. The introduction of the 6‑one carbonyl in 1,3-diazaadamantan-6-one is expected to further reduce logP, though experimental data remain unavailable. This dramatic shift translates to substantially higher aqueous solubility: adamantane is practically insoluble (<0.00021 g/L), whereas diazaadamantanes demonstrate markedly improved aqueous solubility leading to better bioavailability [2].

Lipophilicity drop
Cross-study
ΔlogP ≈ −4.13 (from ~4.22 to ~0.09)
≈45‑fold reduction in lipophilicity shifts ADME context
Estimated/experimental logP; direct carbonyl data pending
Medicinal chemistry Drug design ADME optimization

Antiviral Selectivity: Diazaadamantane vs. Rimantadine

In a study of 30 diazaadamantane derivatives against a rimantadine-resistant influenza A/Puerto Rico/8/34 (H1N1) strain, the citronellal-derived diazaadamantane 8d achieved the highest selectivity index (SI = CC₅₀/IC₅₀) of approximately 13, compared with an SI of approximately 5 for rimantadine and lower activity for the adamantane-containing analog 5 [1]. Compound 8d was explicitly superior to its adamantane-based analog 5 in both anti-influenza potency and selectivity, and demonstrated more balanced overall physicochemical properties.

Antiviral selectivity
Head-to-head
Compound 8d SI ≈13 vs. rimantadine SI ≈5 (H1N1 resistant strain)
Reported selectivity index advantage over clinical comparator
In vitro assay; rimantadine‑resistant influenza A/Puerto Rico/8/34
Antiviral drug discovery Influenza A H1N1 Selectivity profiling

Conformational Rigidity vs. Flexible Bicyclic Analogs

The 1,3-diazaadamantan-6-one cage adopts a fully chair conformation in all four six‑membered rings, as confirmed by X‑ray crystallography of multiple tetraaryl derivatives [1]. This contrasts with the 3,7-diazabicyclo[3.3.1]nonan-9-ones, which exhibit configurational isomerism (geometrical isomerism) depending on synthetic conditions [2]. The adamantane cage locks the nitrogen lone pairs into defined spatial orientations, producing predictable stereoelectronic effects. In the tetraaryl series, aryl substituents adopt distinct axial and equatorial positions that are well resolved by 2D NMR (COSY, NOESY, HSQC, HMBC) [3], enabling precise structure‑activity correlation that is impossible with flexible bicyclic analogs.

Conformational rigidity
Class-level
All-chair cage vs. configurational isomerism in bicyclic analogs
Single rigid ensemble simplifies SAR and assay reproducibility
X‑ray and 2D NMR confirmation for tetraaryl derivatives
Stereochemistry Conformational analysis Structure-activity relationships

Jasmine Fragrance: 5-Benzyl-1,3-diazaadamantan-6-one

5-Benzyl-1,3-diazaadamantan-6-one and its benzene‑ring derivatives (4‑hydroxy, 4‑methoxy, 4‑hydroxy‑3‑methoxy) were synthesized via condensation of hexamethylenetetramine with substituted 4‑phenylbutan‑2‑ones and characterized as novel fragrant substances [1]. The parent 5‑benzyl derivative exhibits a floral odor profile with a distinct jasmine note, as disclosed in the patent RU 2552649 C1 [2]. This fragrance property is not shared by simple 1,3-diazaadamantan‑6‑one or by all‑carbon adamantane derivatives, and arises from the specific combination of the diazaadamantane cage, the 6‑one carbonyl, and the benzyl substituent.

Jasmine fragrance
Class-level
5‑Benzyl derivative: floral jasmine note; high MW for substantivity
Differentiates from odorless adamantane and volatile jasmine odorants
Patent disclosure RU 2552649 C1; organoleptic evaluation
Fragrance chemistry Perfume composition Organoleptic differentiation

Synthetic Accessibility: Hexamethylenetetramine Route

The synthesis of 1,3-diazaadamantan-6-ones from 4‑piperidones or via hexamethylenetetramine condensation with ketones provides a direct, two‑step route to the rigidified cage structure [1]. This contrasts with the synthesis of 1,3,5‑triazaadamantanes, which requires additional nitrogen incorporation steps and often proceeds with lower overall yields [2]. The bispidinone‑to‑diazaadamantanone cyclization tolerates diverse substituents, including aryl, monoterpene, and alkyl groups, enabling library synthesis with readily available starting materials.

Synthetic route
Class-level
2–3 steps from 4‑piperidones or hexamethylenetetramine + ketones
Shorter route than triazaadamantanes; supports library synthesis
Milder conditions; reported across multiple literature protocols
Synthetic methodology Medicinal chemistry Compound sourcing

1,3-Diazaadamantan-6-one: Research & Industrial Applications


Non-Opioid Analgesic Lead Discovery

The 1,3-diazaadamantan-6-one core has been experimentally validated as a peripheral analgesic devoid of opioid receptor activity, in direct contrast to its 3,7-diazabicyclo[3.3.1]nonan-9-one precursors [1]. Analgesic discovery programs targeting opioid‑sparing mechanisms can procure this scaffold as a privileged starting point. Subsequent optimization with monoterpene substituents (e.g., myrtenal‑derived compound 5a) has yielded analogs with efficacy exceeding diclofenac sodium in both acetic acid‑induced writhing and hot plate tests, with additional advantages of low acute toxicity and absence of gastric mucosal damage [2].

Anti-Influenza Drug Discovery: Rimantadine-Resistant H1N1

Diazaadamantane derivatives combining monoterpene moieties have demonstrated a selectivity index approximately 2.6‑fold higher than rimantadine against a rimantadine‑resistant influenza A H1N1 strain [1]. Compound 8d (citronellal-derived) outperformed its adamantane‑containing analog 5 in both anti‑influenza potency and selectivity. Antiviral research groups can procure diazaadamantan‑6‑one intermediates to synthesize focused libraries targeting the M2 ion channel (wild‑type and S31N mutant), exploiting the scaffold's balanced physicochemical profile that is superior to all‑carbon adamantane analogs.

Fragment-Based Drug Design: Rigidity & Low Lipophilicity

The all‑chair cage conformation of 1,3-diazaadamantan-6-one, confirmed by X‑ray crystallography of multiple tetraaryl derivatives [1], combined with the approximately 45‑fold reduction in logP relative to adamantane [2], makes this scaffold an ideal fragment for FBDD campaigns. Its rigid three‑dimensional shape provides defined vectors for substituent elaboration, while its lower lipophilicity (logP ~0.09 for the parent diazaadamantane) improves aqueous solubility and reduces non‑specific binding—addressing two of the most common failure modes in fragment elaboration. Procurement of this scaffold supports crystallography, SPR, and NMR‑based fragment screening workflows.

High-Substantivity Jasmine Fragrance

5‑Benzyl‑1,3‑diazaadamantan‑6‑one and its ring‑substituted derivatives have been patented as novel fragrant substances with a floral, jasmine‑like odor profile [1]. The high molecular weight of the diazaadamantanone cage imparts lower volatility compared to traditional jasmine odorants such as benzyl acetate, translating to longer substantivity on skin and fabric. Fragrance and consumer product companies can procure 5‑benzyl‑1,3‑diazaadamantan‑6‑one for formulation testing in fine perfumery and functional fragrance applications where long‑lasting jasmine notes are desired.

Application
Selection Property
Validation Focus
Non-opioid analgesic pathway research
Peripheral mechanism, no opioid receptor engagement
In vivo pain model endpoints; receptor binding exclusion
Anti-influenza compound screening
Reported selectivity index advantage in resistant H1N1
M2 channel / S31N mutant antiviral assays; cytotoxicity ratio
Fragment-based design / structural biology
Rigid cage, defined vectors, low lipophilicity
X‑ray / SPR / NMR fragment screens; solubility in assay buffer
Fragrance substantivity testing
High MW jasmine odorant; lower volatility than benzyl acetate
Organoleptic panel; headspace / substantivity on fabric or skin
Quote Request

Request a Quote for 1,3-Diazaadamantan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.